molecular formula C17H18N6 B15139250 CpCDPK1/TgCDPK1-IN-3

CpCDPK1/TgCDPK1-IN-3

Cat. No.: B15139250
M. Wt: 306.4 g/mol
InChI Key: SPUWUOGLPPVXCW-UHFFFAOYSA-N
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Description

CpCDPK1/TgCDPK1-IN-3 is a dual inhibitor of calcium-dependent protein kinases 1 from Cryptosporidium parvum and Toxoplasma gondii. These kinases are crucial for the survival and pathogenicity of these apicomplexan parasites. The compound has shown potent inhibitory activity with IC50 values of 0.003 µM for Cryptosporidium parvum and 0.0036 µM for Toxoplasma gondii . This compound is primarily used in research related to diseases caused by these parasites, such as toxoplasmosis and cryptosporidiosis .

Preparation Methods

The synthetic routes and reaction conditions for CpCDPK1/TgCDPK1-IN-3 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of specific molecular structures that target the calcium-dependent protein kinases .

Chemical Reactions Analysis

CpCDPK1/TgCDPK1-IN-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CpCDPK1/TgCDPK1-IN-3 has several scientific research applications, including:

Mechanism of Action

CpCDPK1/TgCDPK1-IN-3 exerts its effects by inhibiting the activity of calcium-dependent protein kinases 1 in Cryptosporidium parvum and Toxoplasma gondii. These kinases play a crucial role in the invasion, egress, and growth of these parasites. By inhibiting these kinases, the compound disrupts the life cycle of the parasites, reducing their ability to infect host cells .

Properties

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

IUPAC Name

3-(1-methylindol-5-yl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H18N6/c1-10(2)23-17-14(16(18)19-9-20-17)15(21-23)12-4-5-13-11(8-12)6-7-22(13)3/h4-10H,1-3H3,(H2,18,19,20)

InChI Key

SPUWUOGLPPVXCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)N(C=C4)C)N

Origin of Product

United States

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